N-(2-methoxyethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(2-methoxyethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazole-4-carboxamide derivatives, which are extensively studied for their diverse pharmacological activities. Structurally, it features:
- A 1-phenyl group at the N1 position of the triazole ring.
- A pyrimidin-2-ylthio methyl substituent at the C5 position.
- A 2-methoxyethyl carboxamide group at the C4 position.
This scaffold is designed to optimize interactions with biological targets, leveraging the electron-rich pyrimidine moiety and the hydrophilic 2-methoxyethyl group to enhance solubility and binding affinity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-25-11-10-18-16(24)15-14(12-26-17-19-8-5-9-20-17)23(22-21-15)13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREICTWAUUNOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyrimidinylthio Moiety: This step involves the reaction of a pyrimidine derivative with a thiol to form the pyrimidinylthio group.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential therapeutic properties, it could be explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidinylthio group may enhance binding affinity to certain molecular targets, while the carboxamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole carboxamides are highly dependent on substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., quinoline in 3o or bromoquinoline in 3r) .
- Bioactivity : Pyrimidinylthio groups (target compound) may mimic pyridine or thiophene moieties () in targeting enzymes or receptors, though direct data are lacking .
- Stability : Benzoisoxazole derivatives () exhibit high thermal stability (>250°C), suggesting the target compound may similarly resist degradation .
Physicochemical Properties
- Melting Points : Benzoisoxazole derivatives () decompose above 250°C, indicating high thermal stability for triazole carboxamides. The target compound likely shares this trait .
Biological Activity
N-(2-methoxyethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings.
Chemical Structure and Properties
The compound's structure features a triazole ring, a phenyl group, and a pyrimidinylthio moiety, which contribute to its unique chemical and biological properties. The synthesis typically involves multiple steps, including the formation of the triazole ring via Huisgen cycloaddition and the introduction of the phenyl and pyrimidinylthio groups through nucleophilic substitution reactions.
| Component | Description |
|---|---|
| IUPAC Name | N-(2-methoxyethyl)-1-phenyl-5-(pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide |
| Molecular Formula | C17H18N6O2S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 1105242-01-0 |
The mechanism of action for this compound is primarily based on its ability to interact with specific biological targets such as enzymes or receptors. The presence of the pyrimidinylthio group may enhance binding affinity to certain molecular targets, while the carboxamide group can participate in hydrogen bonding, stabilizing interactions with these targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example:
- Study Findings : In vitro studies have shown that compounds similar to this compound demonstrate varying degrees of bactericidal activity against strains such as Escherichia coli, Staphylococcus aureus, and Salmonella species .
Minimum Bactericidal Concentration (MBC)
The MBC values for related compounds indicate their effectiveness:
| Compound | MBC (µg/mL) | Target Strains |
|---|---|---|
| Compound 4a | 31.25 | Salmonella pullorum, E. coli O2, S. enteritidis |
| Compound 10a | 15.6 | Enterococcus faecalis, S. typhimurium |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents due to its effective inhibition against various pathogens.
Anticancer Activity
The potential anticancer activity of this compound has also been explored. Compounds in the triazole class have demonstrated significant antiproliferative effects against cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating similar triazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazole and pyrimidine-thioether motifs in this compound?
- Methodology : Begin with cyclocondensation reactions to form the 1,2,3-triazole core. For the pyrimidin-2-ylthio group, employ nucleophilic substitution using pyrimidine-2-thiol and a methylene chloride derivative under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC to optimize reaction time and stoichiometry .
- Key Considerations : Ensure anhydrous conditions for thiol reactivity and use inert gas purging to prevent oxidation of sulfur intermediates.
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of the synthesized compound?
- Methodology :
- ¹H/¹³C NMR : Identify peaks corresponding to the methoxyethyl group (δ ~3.3 ppm for OCH₃), triazole protons (δ ~7.5–8.0 ppm), and pyrimidine ring protons (δ ~8.5–9.0 ppm) .
- IR : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and S–C vibrations (~600–700 cm⁻¹) .
Q. What solvent systems and purification methods are effective for isolating this compound?
- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) during synthesis. For purification, employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
- Challenges : Address solubility issues caused by the hydrophobic phenyl and triazole groups by optimizing solvent polarity .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the optimization of synthetic routes?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates in the triazole formation and thioether coupling steps. Use software like Gaussian or ORCA to predict activation energies and identify rate-limiting steps .
- Case Study : ICReDD’s approach combines computed reaction pathways with high-throughput screening to reduce trial-and-error experimentation by >50% .
Q. How to resolve discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?
- Methodology :
- Step 1 : Verify computational parameters (e.g., solvent model, basis set) match experimental conditions.
- Step 2 : Explore alternative tautomeric or conformational states (e.g., triazole ring puckering) that may affect spectral alignment .
- Step 3 : Use dynamic NMR or variable-temperature studies to detect slow-exchange conformers .
Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 72 hours. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. How to design a structure-activity relationship (SAR) study targeting its potential enzymatic inhibition?
- Methodology :
- Analog Synthesis : Modify the methoxyethyl, phenyl, or pyrimidine-thioether groups to create derivatives .
- Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., known triazole-based inhibitors) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with IC₅₀ values .
Data Contradiction and Reproducibility
Q. How to address inconsistent yields in the thioether coupling step across laboratories?
- Root Cause Analysis :
- Moisture Sensitivity : Ensure rigorous drying of reagents and solvents (e.g., molecular sieves for DMF) .
- Catalyst Variability : Screen alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) or phase-transfer catalysts .
Q. What protocols ensure reproducibility in biological activity assays involving this compound?
- Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
